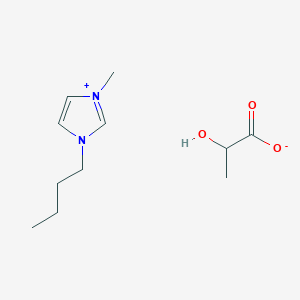
3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The reaction conditions often include the use of ethanol as a solvent and a catalyst such as Raney nickel . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation in the presence of a catalyst like Raney nickel.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitutions, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include hydrogen, nickel catalysts, and various solvents like ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug used in HIV treatment.
Abafungin: An antifungal agent.
Properties
Molecular Formula |
C15H11N3O2S |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C15H11N3O2S/c16-12-3-1-2-11(8-12)15-17-14(9-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H,16H2 |
InChI Key |
RPYLEMYPXWFZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



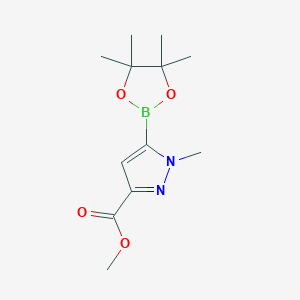


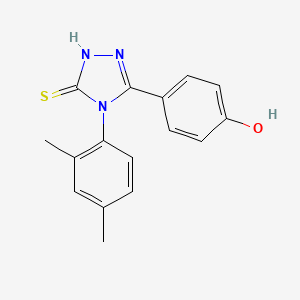
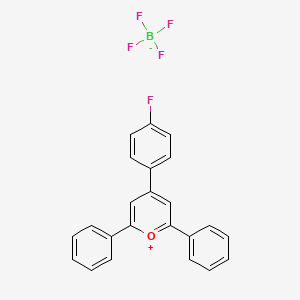
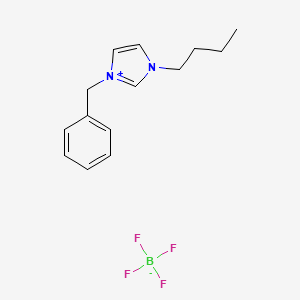
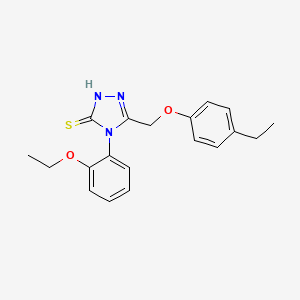
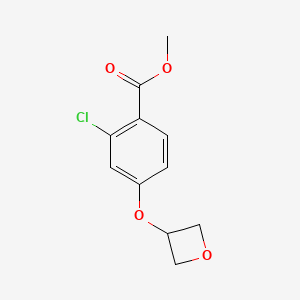
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)
![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)
